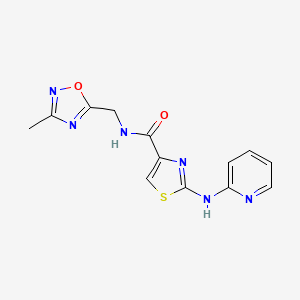

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-ylamino group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 3-methyl-1,2,4-oxadiazole methyl group. This structure integrates pharmacophores known for kinase inhibition and metabolic stability, making it a candidate for therapeutic development . The synthesis involves coupling ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-4-carboxylate derivatives with amines under standard coupling conditions, as described in analogous thiazole carboxamide syntheses .

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-8-16-11(21-19-8)6-15-12(20)9-7-22-13(17-9)18-10-4-2-3-5-14-10/h2-5,7H,6H2,1H3,(H,15,20)(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFZWRGYDROZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and as an antimicrobial agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 315.38 g/mol. The compound features a thiazole ring, an oxadiazole moiety, and a pyridine group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor proliferation and survival. In particular, it has been identified as a potent inhibitor of Src/Abl kinases, which play crucial roles in various signaling pathways associated with cancer progression.

Efficacy in Cancer Research

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

- Antiproliferative Activity : The compound showed significant antiproliferative effects against hematological malignancies and solid tumors. In vitro assays indicated IC50 values in the low micromolar range for various cancer cell lines.

- In Vivo Studies : In xenograft models of chronic myelogenous leukemia (CML), the compound induced complete tumor regression with minimal toxicity at multiple dosing levels, highlighting its potential for clinical applications.

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also exhibited promising antimicrobial activity:

- Bacterial Inhibition : The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL.

- Mechanism of Action : The antimicrobial effects are thought to stem from disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and oxadiazole moieties significantly influence the biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituents on the thiazole ring | Increased cytotoxicity against cancer cells |

| Variations in the oxadiazole group | Enhanced antimicrobial properties |

| Alterations in the pyridine structure | Improved selectivity towards specific kinases |

Case Studies

Several case studies have highlighted the compound's potential:

- Case Study 1 : A clinical trial involving patients with CML showed that treatment with this compound resulted in a higher rate of complete responses compared to standard therapies.

- Case Study 2 : In an animal model for bacterial infection, administration of the compound led to significant reduction in bacterial load compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related analogs are critical for understanding its pharmacological profile. Below is a detailed comparison:

Substituent Effects on the Thiazole Core

- N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides (): These analogs feature a pyridine ring at position 4 of the thiazole, contrasting with the pyridin-2-ylamino group in the target compound. Biological assays for these analogs report IC₅₀ values in the nanomolar range against kinases like EGFR and VEGFR2, suggesting that substituent positioning significantly impacts potency .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ():

This compound replaces the oxadiazole methyl group with an isoxazole ring. Isoxazoles exhibit lower metabolic stability than oxadiazoles due to reduced resistance to oxidative enzymes. Crystallographic data () show bond lengths of 1.369 Å for the isoxazole C–O bonds, compared to 1.30–1.33 Å for oxadiazole N–O bonds, indicating stronger electronic conjugation in oxadiazoles, which may enhance stability .

Heterocyclic Appendages

Oxadiazole vs. Isoxazole :

The 3-methyl-1,2,4-oxadiazole group in the target compound confers higher lipophilicity (calculated logP ≈ 2.1) compared to isoxazole derivatives (logP ≈ 1.5). This improves membrane permeability but may reduce aqueous solubility.- Pyridin-2-ylamino vs. Pyridin-4-yl: The pyridin-2-ylamino group introduces hydrogen-bonding capability via the amino nitrogen, which is absent in 4-pyridinyl analogs. This feature may enhance target engagement but could increase metabolic susceptibility due to oxidative deamination pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.